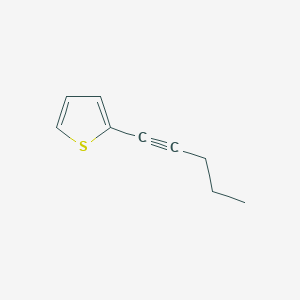

2-Pent-1-ynylthiophene

Vue d'ensemble

Description

2-Pent-1-ynylthiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic electronics, and biochemistry.

Mécanisme D'action

The mechanism of action of 2-Pent-1-ynylthiophene is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. This interaction can lead to changes in the conformation and function of biomolecules.

Effets Biochimiques Et Physiologiques

2-Pent-1-ynylthiophene has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. In addition, it has been studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-Pent-1-ynylthiophene is its ease of synthesis and purification. It can be synthesized using simple and readily available starting materials and can be purified using standard laboratory techniques. However, one of the limitations is its low solubility in common organic solvents, which can make it difficult to handle and study.

Orientations Futures

There are several future directions for the study of 2-Pent-1-ynylthiophene. One potential direction is the development of new synthetic methods to improve yield and purity. Another direction is the study of its interaction with biomolecules at the molecular level using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, the potential applications of 2-Pent-1-ynylthiophene in the field of biochemistry, such as its use as a fluorescent probe for the detection of biomolecules, warrant further investigation.

Applications De Recherche Scientifique

2-Pent-1-ynylthiophene has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and as a component in organic photovoltaic devices. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biomolecules.

Propriétés

Numéro CAS |

145349-58-2 |

|---|---|

Nom du produit |

2-Pent-1-ynylthiophene |

Formule moléculaire |

C9H10S |

Poids moléculaire |

150.24 g/mol |

Nom IUPAC |

2-pent-1-ynylthiophene |

InChI |

InChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3 |

Clé InChI |

MMDWHPHICBPCGZ-UHFFFAOYSA-N |

SMILES |

CCCC#CC1=CC=CS1 |

SMILES canonique |

CCCC#CC1=CC=CS1 |

Synonymes |

Thiophene, 2-(1-pentynyl)- (9CI) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.